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Topic: Synthesis of Four-Membered Cyclic Ketones: A Guide to the Ring Expansion of

Cyclopropanones Using Sulfur Ylide Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Value and Challenge of
Cyclobutanones
Four-membered cyclic ketones, or cyclobutanones, are highly prized structural motifs in organic

chemistry and medicinal chemistry. Their inherent ring strain makes them versatile synthetic

intermediates for a variety of transformations, including ring expansions, ring openings, and

cycloadditions.[1] This reactivity profile allows for the rapid construction of complex molecular

architectures found in numerous natural products and pharmaceutical agents.

Despite their utility, the synthesis of substituted cyclobutanones, particularly in an

enantiomerically pure form, presents a significant challenge. Classical methods such as the

[2+2] cycloaddition of ketenes with alkenes often suffer from limited scope and issues with

stereocontrol. An alternative and powerful strategy involves the formal [3+1] cycloaddition of a

three-carbon building block with a one-carbon synthon. This guide focuses on a robust and
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stereospecific approach: the ring expansion of cyclopropanones and their surrogates using

unstabilized sulfur ylides to furnish enantioenriched cyclobutanones.[1][2][3]

Clarifying the Reaction Pathway: Enones vs.
Cyclopropanones
A common point of inquiry revolves around the reaction of sulfur ylides with α,β-unsaturated

ketones (enones). It is crucial to understand that this reaction, known as the Corey-Chaykovsky

reaction, typically results in the formation of a three-membered ring.[4][5] Specifically, the more

stabilized dimethyloxosulfonium methylide undergoes a 1,4-conjugate addition to the enone,

followed by an intramolecular cyclization to yield a cyclopropyl ketone (a [2+1] cycloaddition).[4]

[5][6] The less stable dimethylsulfonium methylide tends to add directly to the carbonyl group

(1,2-addition), leading to an epoxide.[7][8]

Therefore, the direct synthesis of a four-membered cyclobutanone ring from an enone via a

standard sulfur ylide-mediated [3+1] annulation is not the established mechanistic pathway.

The sulfur ylide acts as a one-carbon donor, leading to a three-membered ring.

The successful synthesis of cyclobutanones using sulfur ylides relies on a different strategy:

the ring expansion of a cyclopropanone, which serves as the three-carbon component. The

sulfur ylide delivers the fourth carbon atom, leading to the desired four-membered ring in a

formal [3+1] cycloaddition.[1][2][3]

Reaction Mechanism: The [3+1] Formal
Cycloaddition
The reaction proceeds through a well-defined mechanistic sequence that ensures high

stereospecificity. The process begins with the nucleophilic attack of the sulfur ylide on the

electrophilic carbonyl carbon of the cyclopropanone surrogate.

Nucleophilic Addition: The unstabilized sulfoxonium ylide adds to the cyclopropanone

carbonyl, forming a zwitterionic betaine intermediate.

Semipinacol Rearrangement: This betaine intermediate undergoes a concerted 1,2-

rearrangement. The bond anti-periplanar to the departing sulfoxonium group migrates,

leading to ring expansion. This step is a form of semipinacol rearrangement.
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Ring Expansion & Elimination: As the cyclopropyl C-C bond migrates, it expands the three-

membered ring to a four-membered ring. Simultaneously, the neutral dimethyl sulfoxide

(DMSO) molecule is eliminated.

Product Formation: The final product is the corresponding cyclobutanone. The

stereochemistry of the starting cyclopropanone is transferred with high fidelity to the

cyclobutanone product.[1][2]

Diagram 1: Mechanism of Cyclobutanone Synthesis A visual representation of the ring

expansion of a cyclopropanone with a sulfoxonium ylide.
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Experimental Protocol: Synthesis of trans-2,3-
Disubstituted Cyclobutanone
This protocol provides a representative procedure for the synthesis of an enantioenriched

cyclobutanone from a cyclopropanone surrogate using an unstabilized sulfoxonium ylide.

Materials & Reagents:
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Chiral cyclopropanone surrogate (e.g., derived from a chiral hemiaminal)

Trimethylsulfoxonium iodide

Potassium tert-butoxide (KOtBu)

Anhydrous Dimethylformamide (DMF)

Anhydrous Diethyl ether (Et₂O)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Equipment:

Round-bottom flask equipped with a magnetic stir bar

Septum and nitrogen inlet

Syringes

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Rotary evaporator

Standard glassware for extraction and purification

Step-by-Step Procedure:

Ylide Preparation (In Situ):

To a flame-dried round-bottom flask under a nitrogen atmosphere, add

trimethylsulfoxonium iodide (1.2 equivalents).
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Add anhydrous DMF via syringe to create a stirrable suspension.

Cool the flask to 0 °C using an ice bath.

Add potassium tert-butoxide (1.15 equivalents) portion-wise over 5 minutes. Causality

Note: Slow addition is necessary to control any exotherm. KOtBu is a strong, non-

nucleophilic base required to deprotonate the sulfoxonium salt to form the reactive ylide in

situ.

Stir the resulting milky white suspension at 0 °C for 30 minutes.

Ring Expansion Reaction:

In a separate flame-dried flask, dissolve the chiral cyclopropanone surrogate (1.0

equivalent) in anhydrous DMF.

Cool this solution to -78 °C using a dry ice/acetone bath. Causality Note: Low temperature

is critical to prevent side reactions and ensure high stereospecificity by minimizing the

kinetic energy of the system.

Slowly add the pre-formed ylide suspension from Step 1 to the cyclopropanone solution

via cannula or syringe over 20 minutes.

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC until the starting

material is consumed.

Workup and Extraction:

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

Allow the mixture to warm to room temperature.

Transfer the mixture to a separatory funnel and add diethyl ether and water.

Separate the layers. Extract the aqueous layer twice more with diethyl ether.

Combine the organic layers and wash with water, followed by brine. Causality Note: The

aqueous washes remove DMF and inorganic salts. The brine wash helps to break any
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emulsions and begins the drying process.

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure cyclobutanone.

Diagram 2: Experimental Workflow A summary of the key stages in the synthesis protocol.

Experimental Workflow Summary

1. Ylide Preparation
(In Situ)

2. Ring Expansion
(-78 °C)

3. Aqueous Workup
& Extraction

4. Column Chromatography

Pure Cyclobutanone

Click to download full resolution via product page

Data Summary and Scope
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The reaction is robust and tolerates a variety of substitution patterns on both the

cyclopropanone surrogate and the sulfur ylide, allowing access to a diverse range of

cyclobutanones.

Entry

Cyclopropa
none
Substituent
(R¹)

Ylide
Substituent
(R²)

Product Yield (%)
Diastereom
eric Ratio
(dr)

1 Phenyl H

3-

Phenylcyclob

utanone

85 >20:1 (trans)

2 n-Butyl H

3-n-

Butylcyclobut

anone

78 >20:1 (trans)

3 Phenyl Methyl

2-Methyl-3-

phenylcyclob

utanone

72 >20:1 (trans)

4 Cyclohexyl H

3-

Cyclohexylcy

clobutanone

81 >20:1 (trans)

Note: Data is representative and compiled from typical results reported in the literature.[1][2][3]

Yields are for isolated, purified products.

Troubleshooting and Key Considerations
Low Yield:

Cause: Incomplete ylide formation or degradation.

Solution: Ensure all reagents and solvents are strictly anhydrous. Use freshly opened or

distilled solvents and high-quality KOtBu. Confirm the activity of the base.

Formation of Side Products:
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Cause: Reaction temperature is too high, leading to competing reaction pathways or

decomposition.

Solution: Maintain strict temperature control, especially during the addition of the ylide.

Ensure the cooling bath remains at -78 °C throughout the reaction.

Poor Stereoselectivity:

Cause: Equilibration of intermediates at higher temperatures.

Solution: Perform the reaction at the recommended low temperature. For certain

substrates, an additive like piperidine can be used in a subsequent step to equilibrate to

the more stable trans diastereomer if a mixture is obtained.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ketones-using-sulfur-ylide-reagents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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